

A Comparative Analysis of Transthyretin Stabilization: AG10 (Acoramidis) vs. Diflunisal

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Compound of Interest		
Compound Name:	TTR stabilizer 1	
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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the transthyretin (TTR) stabilizing capabilities of the investigational drug AG10 (acoramide), referred to herein as "TTR Stabilizer 1," and the repurposed non-steroidal anti-inflammatory drug (NSAID) diflunisal. This comparison is supported by experimental data from key in vitro and ex vivo assays.

Transthyretin (TTR) amyloidosis is a progressive disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and subsequent aggregation into amyloid fibrils that deposit in various tissues. TTR stabilizers are a therapeutic class designed to bind to the native TTR tetramer, preventing its dissociation, which is the rate-limiting step in amyloidogenesis. This guide focuses on a direct comparison of the efficacy of AG10 and diflunisal in achieving this stabilization.

Quantitative Comparison of TTR Stabilization

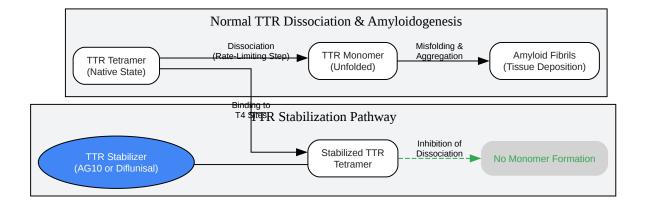
The following table summarizes the quantitative data from comparative studies on the potency and efficacy of AG10 and diflunisal in stabilizing the TTR tetramer.



Parameter	AG10 (Acoramidis)	Diflunisal	Reference Assay
Concentration to Limit TTR Dissociation to 10% of Normal Rate	5.7 μΜ	188 μΜ	Subunit Exchange Assay
Concentration to Limit TTR Dissociation to 3% of Normal Rate	11.5 μΜ	328 μM	Subunit Exchange Assay
TTR Binding Site Occupancy	96.6% at 10 μM	~65% at 200 μM	Fluorescent Probe Exclusion (FPE) Assay
Binding Affinity (Kd)	4.8 ± 1.9 nM	407 ± 35 nM	Isothermal Titration Calorimetry (ITC)

Mechanism of Action

Both AG10 and diflunisal function as kinetic stabilizers by binding to the thyroxine (T4) binding sites on the TTR tetramer.[1][2][3] This binding event increases the energy barrier for the dissociation of the tetramer into its constituent monomers, thereby inhibiting the initial step of the amyloid cascade.[1][2][3] AG10 is a purpose-designed TTR stabilizer that mimics the stabilizing effect of the naturally occurring, protective T119M TTR variant.[2][3] Diflunisal, while effective, is a repurposed NSAID with a lower binding affinity for TTR compared to AG10.[1]





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Mechanism of TTR Stabilization

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

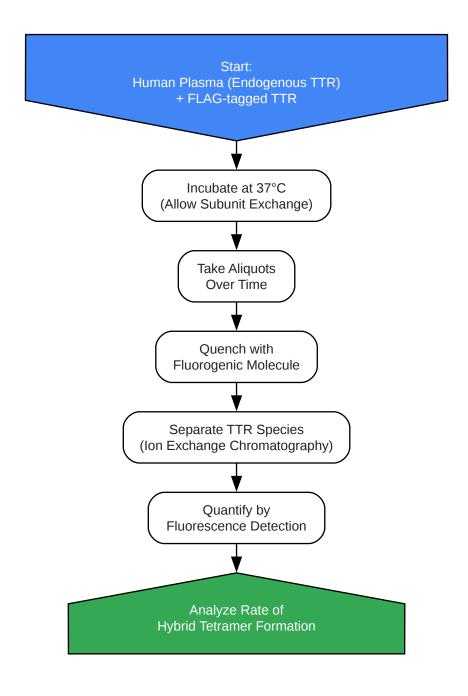
Subunit Exchange Assay

This assay quantifies the kinetic stability of TTR in human plasma by measuring the rate of subunit exchange between endogenous TTR and a tagged version of TTR.[4][5][6]

Protocol:

- A substoichiometric amount of FLAG-tagged TTR homotetramers is added to human plasma containing endogenous TTR.
- The mixture is incubated, and at various time points, aliquots are taken.
- The subunit exchange reaction in the aliquots is quenched by adding an excess of a fluorogenic small molecule that binds to TTR.
- This molecule covalently modifies the TTR tetramers, making them fluorescent.
- The different TTR tetramer species (endogenous, tagged, and hybrid) are separated using ion exchange chromatography and quantified by fluorescence detection.
- The rate of formation of hybrid tetramers is used to determine the rate of TTR dissociation, which is inversely proportional to its kinetic stability.





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Subunit Exchange Assay Workflow

Fluorescent Probe Exclusion (FPE) Assay

This assay measures the occupancy of the T4 binding site on TTR by a stabilizer.[1][7][8]

Protocol:



- A fluorogenic probe that becomes fluorescent upon covalently binding to lysine-15 in the T4 binding site of TTR is used.
- In the absence of a stabilizer, the probe binds to the T4 site, resulting in a high fluorescence signal.
- When a TTR stabilizer (like AG10 or diflunisal) is present, it competes with the probe for the T4 binding site.
- The binding of the stabilizer to the T4 site excludes the probe, leading to a decrease in the fluorescence signal.
- The percentage of TTR binding site occupancy by the stabilizer is calculated based on the reduction in fluorescence compared to a control without the stabilizer.

Summary

The experimental data strongly indicate that AG10 (acoramide) is a more potent and efficient TTR stabilizer than diffunisal.[9] A significantly lower concentration of AG10 is required to achieve a similar or greater level of TTR stabilization compared to diffunisal, as demonstrated by the subunit exchange assay.[9] Furthermore, the fluorescent probe exclusion assay shows that AG10 achieves a much higher occupancy of the TTR binding sites at its therapeutic concentrations.[1] These findings highlight the potential of purpose-designed TTR stabilizers like AG10 in the treatment of TTR amyloidosis.

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